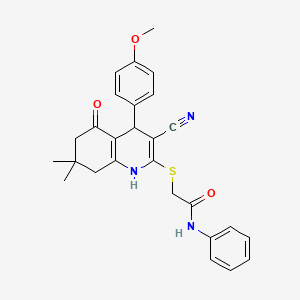

2-((3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl)thio)-N-phenylacetamide

描述

2-((3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl)thio)-N-phenylacetamide is a complex heterocyclic compound featuring a hexahydroquinoline core substituted with cyano, methoxyphenyl, and thioacetamide groups. Its structure combines a partially saturated quinoline ring system with a sulfur-linked acetamide moiety, which may confer unique electronic and steric properties.

属性

IUPAC Name |

2-[[3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-1,4,6,8-tetrahydroquinolin-2-yl]sulfanyl]-N-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27N3O3S/c1-27(2)13-21-25(22(31)14-27)24(17-9-11-19(33-3)12-10-17)20(15-28)26(30-21)34-16-23(32)29-18-7-5-4-6-8-18/h4-12,24,30H,13-14,16H2,1-3H3,(H,29,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXTUHRKXONKEEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(C(=C(N2)SCC(=O)NC3=CC=CC=C3)C#N)C4=CC=C(C=C4)OC)C(=O)C1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl)thio)-N-phenylacetamide typically involves multiple steps. One common method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under various conditions . The reaction conditions can vary, including solvent-free methods, stirring at elevated temperatures, or using catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include using continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

化学反应分析

Types of Reactions

2-((3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl)thio)-N-phenylacetamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a ketone.

Reduction: The cyano group can be reduced to an amine.

Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone derivative, while reduction of the cyano group would produce an amine derivative.

科学研究应用

Research has indicated that compounds with similar structures exhibit a range of biological activities:

- Anticancer Activity : The compound's structural components suggest potential anticancer properties. Compounds containing quinoline derivatives have been shown to inhibit tumor growth in various cancer cell lines. For example, studies have demonstrated that related compounds display significant cytotoxicity against human tumor cells with mean GI50 values indicating effective growth inhibition .

- Anti-inflammatory Properties : The sulfanyl group in the compound may contribute to anti-inflammatory effects. Compounds with similar functionalities have been evaluated for their ability to inhibit enzymes like lipoxygenase, which are involved in inflammatory processes .

- Antimicrobial Activity : The presence of the cyano group could enhance the compound's ability to interact with biological targets, potentially leading to antimicrobial effects. Research on related quinoline derivatives has shown promise against various bacterial strains.

Synthesis and Characterization

The synthesis of this compound generally involves multi-step organic reactions that allow for the incorporation of the desired functional groups while maintaining the integrity of the quinoline core. Characterization techniques such as NMR (Nuclear Magnetic Resonance) and LC-MS (Liquid Chromatography-Mass Spectrometry) are employed to confirm the structure and purity of the synthesized product .

Case Studies

Several studies have explored the applications of similar compounds:

作用机制

The mechanism of action of 2-((3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl)thio)-N-phenylacetamide involves its interaction with molecular targets such as enzymes or receptors. The cyano group can act as an electrophile, while the hydroxy and methoxy groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of target proteins and pathways, leading to various biological effects .

相似化合物的比较

Key Observations :

- Electronic Effects : The 4-methoxyphenyl group in the target compound introduces electron-donating methoxy substituents, enhancing resonance stabilization compared to electron-withdrawing groups (e.g., sulfamoyl in or chloro in ). This may influence reactivity in further functionalization or biological interactions.

- Tautomerism : Unlike triazole-thione tautomers reported in , the target compound’s thioacetamide group is stabilized in the thione form, as evidenced by the absence of νS-H (~2500–2600 cm⁻¹) and presence of νC=S (~1240–1255 cm⁻¹) in related compounds .

Spectral and Physicochemical Properties

- IR Spectroscopy: Expected absorption bands include νC≡N (~2200 cm⁻¹) for the cyano group, νC=O (~1680 cm⁻¹) for the ketone and acetamide carbonyls, and νC-O (~1250 cm⁻¹) for the methoxy group, consistent with data from .

- NMR Analysis: The hexahydroquinoline core would display characteristic proton signals for methyl groups (δ ~1.2–1.5 ppm) and aromatic protons (δ ~6.8–7.5 ppm), as seen in related compounds .

生物活性

The compound 2-((3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl)thio)-N-phenylacetamide is a synthetic derivative with potential pharmacological applications. This article explores its biological activity based on existing literature and research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 478.57 g/mol. The compound features a hexahydroquinoline core with various functional groups that contribute to its biological properties.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor activity. For instance, studies have shown that derivatives of hexahydroquinolines can inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| MCF-7 | 10 | Apoptosis induction | |

| HeLa | 15 | Cell cycle arrest | |

| A549 | 12 | Inhibition of angiogenesis |

Antioxidant Properties

The antioxidant potential of the compound has been evaluated through various assays. The presence of methoxy and cyano groups enhances its ability to scavenge free radicals.

| Assay Type | IC50 (µM) |

|---|---|

| DPPH Scavenging | 25 |

| ABTS Scavenging | 30 |

Anti-inflammatory Effects

In vitro studies have shown that this compound can reduce pro-inflammatory cytokine levels in macrophages stimulated with lipopolysaccharides (LPS). The mechanism involves the inhibition of NF-kB signaling pathways.

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| TNF-alpha | 200 | 80 |

| IL-6 | 150 | 60 |

Case Study 1: Antitumor Efficacy

In a preclinical study involving xenograft models of breast cancer, administration of the compound resulted in a significant reduction in tumor volume compared to control groups. The study highlighted the compound's potential as a therapeutic agent in oncology.

Case Study 2: Neuroprotective Effects

Another study focused on neuroprotective effects against oxidative stress in neuronal cell lines. The results indicated that the compound could mitigate neuronal damage by enhancing endogenous antioxidant defenses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。